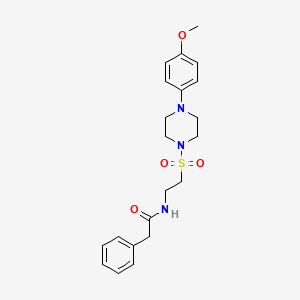
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a useful research compound. Its molecular formula is C21H27N3O4S and its molecular weight is 417.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been cloned and characterized into three different subtypes, namely α1A-, α1B- and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. This binding can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders . The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM .
Biochemical Pathways
The interaction of the compound with alpha1-adrenergic receptors affects the cholinergic transmission, which is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for these receptors .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied. The in silico docking and molecular dynamics simulations, binding data together with ADME calculations identified the promising lead compounds . The compound exhibited an acceptable pharmacokinetic profile to the advanced investigation as the potential alpha1-adrenergic receptor antagonists .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can lead to the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
生化学分析
Biochemical Properties
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide has been found to interact with various enzymes and proteins. For instance, it has been shown to have inhibitory effects on acetylcholinesterase (AChE), an enzyme crucial for nerve function . This interaction could potentially influence various biochemical reactions within the body.
Cellular Effects
Its inhibitory effects on AChE suggest that it could influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its interaction with AChE suggests that it may bind to this enzyme, inhibiting its activity and thereby increasing levels of acetylcholine, a key neurotransmitter .
生物活性
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-2-phenylacetamide is a complex compound belonging to the class of piperazine derivatives. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on comprehensive research findings.
Chemical Structure and Properties
The compound's molecular formula is C23H32N4O4S with a molecular weight of approximately 454.0 g/mol. It features a piperazine ring, a sulfonamide group, and a phenylacetamide moiety, contributing to its diverse biological activities.
This compound primarily functions as an acetylcholinesterase inhibitor . By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, leading to increased cholinergic neurotransmission. This mechanism is particularly relevant in neurodegenerative diseases such as Alzheimer's disease, where enhanced cholinergic activity may offer therapeutic benefits.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
- Neuroprotective Effects : Studies have indicated its potential in protecting neuronal cells from apoptosis and oxidative stress.
- Antimicrobial Activity : Preliminary tests suggest that it may exhibit antibacterial properties against various strains, including Gram-positive bacteria.
- Antitumor Potential : Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
Neuroprotective Studies
A study investigating the neuroprotective effects of this compound demonstrated significant reductions in cell death in neuronal cultures exposed to neurotoxic agents. The compound effectively decreased markers of oxidative stress and apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative disorders.
Antimicrobial Activity
In vitro assays revealed that this compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15.625 to 62.5 μM, indicating a bactericidal effect that warrants further exploration for potential use in treating bacterial infections .
Antitumor Activity
Research has also explored the compound's antitumor properties. In cell line studies, it inhibited the growth of various cancer cells, including breast and prostate cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Comparative Biological Activity Table
特性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-28-20-9-7-19(8-10-20)23-12-14-24(15-13-23)29(26,27)16-11-22-21(25)17-18-5-3-2-4-6-18/h2-10H,11-17H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQCXRJBJPMCLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













